2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide
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Overview
Description
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a complex organic compound that features prominently in various fields of scientific research This compound is characterized by its unique structure, which includes a 1,3,4-oxadiazole ring, a thioether linkage, and multiple chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 1,3,4-oxadiazole ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Thioether formation: The oxadiazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide formation: Finally, the thioether intermediate is acylated with an appropriate acyl chloride or anhydride to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide: This compound is unique due to its specific combination of structural elements.
Other oxadiazole derivatives: Compounds with similar 1,3,4-oxadiazole rings but different substituents.
Thioether-containing compounds: Molecules with similar thioether linkages but different aromatic groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of a 1,3,4-oxadiazole ring, thioether linkage, and multiple chlorophenyl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
5111-52-4 |
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Molecular Formula |
C16H10Cl3N3O2S |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C16H10Cl3N3O2S/c17-10-3-1-9(2-4-10)15-21-22-16(24-15)25-8-14(23)20-11-5-6-12(18)13(19)7-11/h1-7H,8H2,(H,20,23) |
InChI Key |
XLMOJNFRXUQFCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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